REACTION_SMILES
|
[CH2:38]1[O:39][CH2:40][CH2:41][O:42][CH2:43]1.[CH:1]1([c:4]2[n:5][c:6]3[c:7]([n:8][cH:9]2)[n:10]([CH2:15][O:16][CH2:17][CH2:18][Si:19]([CH3:20])([CH3:21])[CH3:22])[cH:11][c:12]3[CH:13]=[O:14])[CH2:2][CH2:3]1.[Cl+:28]([O-:29])[O-:30].[K+:32].[NH2:23][S:24]([OH:25])(=[O:26])=[O:27].[Na+:31].[OH2:44].[OH:33][P:34](=[O:35])([O-:36])[OH:37]>>[CH:1]1([c:4]2[n:5][c:6]3[c:7]([n:8][cH:9]2)[n:10]([CH2:15][O:16][CH2:17][CH2:18][Si:19]([CH3:20])([CH3:21])[CH3:22])[cH:11][c:12]3[C:13](=[O:14])[OH:25])[CH2:2][CH2:3]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1COCCO1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)CCOCn1cc(C=O)c2nc(C3CC3)cnc21
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[O-][Cl+][O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NS(=O)(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=P([O-])(O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C[Si](C)(C)CCOCn1cc(C(=O)O)c2nc(C3CC3)cnc21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |